Zinc sulfide (ZnS), copper chloride-doped

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc sulfide (ZnS), copper chloride-doped is a semiconductor material that has been extensively studied for optoelectronic device applications . The material is synthesized by doping ZnS nanoparticles with transition metal (Cu) at different concentrations . The doped ZnS nanoparticles exhibit unique properties that make them suitable for a variety of applications such as solar cells, supercapacitors, optical sensors, display panels, photoconductors, cosmetics, defense, and security .

Synthesis Analysis

The synthesis of undoped and Cu-doped ZnS nanoparticles is achieved using a solid-state reaction . The nanoparticles are then subjected to different characterizations such as XRD, FE-SEM, EDS, UV–visible spectroscopy, PL, and two probe methods to study their structural, morphological, elemental, optical, and electrical properties .Molecular Structure Analysis

The XRD profile of the synthesized nanoparticles reveals a cubic structure with predominant orientation along the (1 1 1) plane . The EDAX spectra confirm the presence of host and dopant elements such as Zn, S, and Cu without any impurity elements .Chemical Reactions Analysis

The order in which the impurities (acting as activators or coactivators) are added to the ZnS plays a determining role in the formation of the spectral characteristics of the luminophore obtained . Adding indium first during thermal doping of zinc sulfide with In and CuCl prevents diffusion of Cu into the interior of the ZnS .Physical And Chemical Properties Analysis

The synthesized nanoparticles form spherical-shaped clusters, as confirmed by FE-SEM images . The band gaps are calculated using absorption spectra . Novel luminescence features, i.e., blue, green, and orange-red emission peaks, are observed in the photoluminescence spectra . Electrical properties are studied using a two-probe method .作用機序

特性

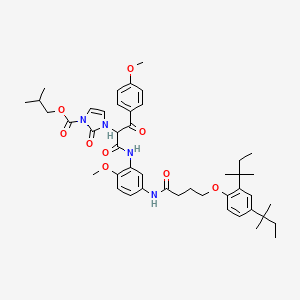

| { "Design of the Synthesis Pathway": "The synthesis of Zinc sulfide (ZnS), copper chloride-doped can be achieved through a precipitation method. Zinc sulfide is first synthesized followed by doping with copper chloride.", "Starting Materials": [ "Zinc acetate dihydrate (Zn(CH3COO)2.2H2O)", "Sodium sulfide nonahydrate (Na2S.9H2O)", "Copper chloride (CuCl2)" ], "Reaction": [ "Zinc sulfide synthesis:", "1. Dissolve 10 g of Zinc acetate dihydrate in 100 mL of distilled water.", "2. Add 20 g of Sodium sulfide nonahydrate to the Zinc acetate dihydrate solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "", "Copper chloride doping:", "1. Dissolve 1 g of Copper chloride in 100 mL of distilled water.", "2. Add the Zinc sulfide precipitate to the Copper chloride solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "5. Dry the final product at 60°C for 12 hours." ] } | |

CAS番号 |

68611-70-1 |

製品名 |

Zinc sulfide (ZnS), copper chloride-doped |

分子量 |

0 |

同義語 |

Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。